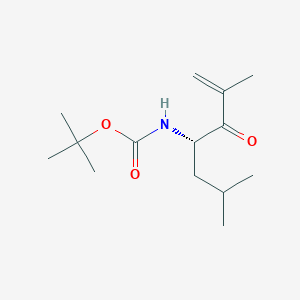

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Descripción

Propiedades

IUPAC Name |

tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-9(2)8-11(12(16)10(3)4)15-13(17)18-14(5,6)7/h9,11H,3,8H2,1-2,4-7H3,(H,15,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMIWZWAGRRHEN-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C(=C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C(=C)C)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247068-81-1 | |

| Record name | (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate: A Key Intermediate in Antiviral Synthesis

This guide provides a comprehensive technical overview of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a chiral building block of significant interest in modern medicinal chemistry. While not an active pharmaceutical ingredient (API) itself, its role as a critical intermediate in the synthesis of potent antiviral agents, most notably Nirmatrelvir—the active component in the COVID-19 therapeutic Paxlovid—makes a thorough understanding of its properties essential for researchers and process chemists in drug development.[1][2][3]

Introduction: Strategic Importance in Drug Synthesis

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, hereafter referred to as the "Boc-protected vinyl ketone intermediate," has emerged from relative obscurity to a compound of high strategic importance. Its structure incorporates several key features: a tert-butyloxycarbonyl (Boc) protected amine, a specific (S)-stereocenter, and a reactive α,β-unsaturated ketone (a vinyl ketone). This precise arrangement is instrumental in the construction of complex peptidomimetic drugs.[4]

The primary driver for the extensive investigation into this molecule is its application in the multi-step synthesis of Nirmatrelvir.[5][6] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. The synthesis of such a complex molecule on a global scale necessitates a deep, practical understanding of each intermediate, its stability, reactivity, and purification challenges. This guide aims to consolidate this critical information for the scientific community.

Physicochemical and Spectroscopic Properties

A foundational understanding of a molecule's physical and chemical properties is paramount for its effective use in synthesis, ensuring safety, and optimizing reaction conditions.

| Property | Value | Source |

| CAS Number | 247068-81-1 | PubChem[7] |

| Molecular Formula | C₁₄H₂₅NO₃ | PubChem[7], ChemScene[8] |

| Molecular Weight | 255.35 g/mol | PubChem[7], ChemScene[8] |

| IUPAC Name | tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate | PubChem[7] |

| Synonyms | (S)-4-(tert-butoxycarbonylamino)-2,6-dimethyl-1-hepten-3-one, (S)-4-(Boc-amino)-2,6-dimethyl-1-hepten-3-one | PubChem[7] |

The properties listed below are largely derived from computational models and data from chemical suppliers, providing a reliable baseline for experimental design.

| Property | Value | Significance in Synthesis |

| Topological Polar Surface Area (TPSA) | 55.4 Ų | Influences solubility in polar solvents and interaction with silica gel during chromatography. |

| XLogP3 | 3.4 | Indicates high hydrophobicity, suggesting good solubility in non-polar organic solvents like ethers and hydrocarbons.[7] |

| Hydrogen Bond Donors | 1 | The N-H of the carbamate.[8] |

| Hydrogen Bond Acceptors | 3 | The three oxygen atoms.[8] |

| Rotatable Bond Count | 5 | Provides conformational flexibility.[8] |

| Appearance | White to off-white solid | Visual confirmation of material purity. |

| Storage Conditions | 2-8°C Refrigerator | Recommended for maintaining long-term stability and preventing degradation.[9] |

Synthesis and Mechanistic Considerations

The Boc-protected vinyl ketone intermediate is typically prepared from a chiral amino acid precursor, preserving the critical (S)-stereochemistry. The synthesis underscores a common strategy in medicinal chemistry: the conversion of a chiral pool starting material into a more complex, functionalized building block.

The synthesis generally involves the coupling of a Boc-protected amino acid (such as Boc-L-leucine) with a suitable vinylating agent. A key transformation is the formation of the ketone from a carboxylic acid derivative. This often proceeds through an activated intermediate, such as a Weinreb amide, which allows for controlled addition of a vinyl organometallic reagent without over-addition.

Caption: Generalized synthetic route to the target intermediate.

This protocol is a representative example based on established chemical principles for this type of transformation and should be adapted and optimized for specific laboratory conditions.

-

Activation of Boc-L-Leucine:

-

To a solution of Boc-L-leucine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) and a coupling agent such as HATU (1.2 eq).

-

Slowly add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup with dilute acid, brine, and dry the organic layer over sodium sulfate to isolate the Weinreb amide intermediate.

-

-

Vinylation to Form the Ketone:

-

Dissolve the purified Weinreb amide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add a solution of isopropenylmagnesium bromide (or a similar vinylating agent) (1.5 eq) in THF.

-

Stir the reaction at -78 °C for 2-3 hours.

-

Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

-

Extract the product into an organic solvent like ethyl acetate, wash with brine, dry, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to yield the final Boc-protected vinyl ketone intermediate.

-

Causality Behind Choices:

-

Weinreb Amide: This intermediate is chosen because its N-methoxy-N-methylamide structure forms a stable six-membered chelate with the magnesium of the Grignard reagent. This chelate is stable to collapse until acidic workup, thus preventing the common side reaction of over-addition to form a tertiary alcohol.

-

Low Temperature (-78 °C): The vinylation reaction is highly exothermic and rapid. Performing it at low temperature helps control the reaction rate, minimize side reactions, and preserve the stereochemical integrity of the chiral center.

-

Inert Atmosphere: Organometallic reagents like Grignard reagents are highly reactive towards oxygen and moisture. An inert atmosphere is critical to prevent their decomposition and ensure a high-yielding reaction.

Chemical Reactivity and Role in Nirmatrelvir Synthesis

The chemical utility of this intermediate is defined by the reactivity of its α,β-unsaturated ketone system. This functional group is a Michael acceptor, making it susceptible to nucleophilic conjugate addition.

The vinyl ketone moiety is an electrophilic center. In the synthesis of Nirmatrelvir, this moiety does not act as a Michael acceptor but is a precursor to a different reactive group. However, understanding its potential for Michael addition is crucial for predicting and avoiding potential side reactions during synthesis and storage. Nucleophiles such as amines, thiols, or other carbanions could potentially react at the β-position.

In the context of the Nirmatrelvir synthesis, the Boc-protected vinyl ketone is not the final reactive warhead. Instead, it serves as a stable, isolable precursor. In subsequent steps, this vinyl ketone is typically converted into an epoxide.[10][11][12] This transformation creates a more reactive electrophilic center that can be targeted by nucleophiles. This two-step strategy—installing a stable precursor and activating it later in the synthesis—is a common and robust approach in multi-step organic synthesis.

Caption: Transformation of the vinyl ketone to an epoxide for subsequent coupling.

Safety and Handling

Based on aggregated GHS data, (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate requires careful handling in a laboratory setting.[7][8]

-

Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[7][13] Some data also suggests it may cause respiratory irritation.[7]

-

Handling:

-

Use in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

-

Conclusion

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is more than just a chemical curiosity; it is a testament to the enabling power of synthetic chemistry in the fight against global health crises. Its carefully designed structure provides a stable yet versatile platform for the large-scale synthesis of complex antiviral drugs. For researchers in the field, a mastery of its synthesis, reactivity, and handling is not merely an academic exercise but a critical component of the drug development pipeline, from laboratory-scale discovery to commercial manufacturing.[6]

References

- CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. Google Patents.

-

tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. Available from: [Link]

-

(S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. PubChem. Available from: [Link]

-

(S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, 250 mg. Carl ROTH. Available from: [Link]

-

Optimized Synthesis of a Key Intermediate of Nirmatrelvir. ACS Publications. Available from: [Link]

-

Research on the Synthesis Process of the Key Intermediate T18 in Nirmatrelvir. Available from: [Link]

- CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

2-methyloxiranyl]carbonyl]butyl]-carbamic Acid 1,1-Dimethylethyl Ester CAS: 247068-83-3. Available from: [Link]

-

247068-81-1| Product Name : (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate. Available from: [Link]

-

A Green High-Yielding 7-Step Synthesis of Nirmatrelvir. Available from: [Link]

-

CAS No : 247068-83-3 | Product Name : [(1S)-3-Methyl-1-[[(2S)-2-methyloxiranyl]carbonyl]butyl]-carbamic Acid 1,1-Dimethylethyl Ester | Pharmaffiliates. Pharmaffiliates. Available from: [Link]

-

Tert-butyl n-[(2s)-1-hydroxybutan-2-yl]carbamate. PubChemLite. Available from: [Link]

-

Nirmatrelvir: From Discovery to Modern and Alternative Synthetic Approaches. MDPI. Available from: [Link]

-

tert-butyl N-(1-hydroxypropan-2-yl)carbamate | C8H17NO3 | CID 545701. PubChem. Available from: [Link]

-

Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months. PMC. Available from: [Link]

-

tert-Butyl [(1S,2R)-1-benzyl-2-hydroxy-3-(isobutylamino)propyl]carbamate. Chemleader. Available from: [Link]

-

tert-Butyl carbamate - the NIST WebBook. National Institute of Standards and Technology. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jsr.org [jsr.org]

- 3. mdpi.com [mdpi.com]

- 4. CAS 247068-81-1: (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-e… [cymitquimica.com]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. Development of the Commercial Manufacturing Process for Nirmatrelvir in 17 Months - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | C14H25NO3 | CID 57661775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemscene.com [chemscene.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. chemscene.com [chemscene.com]

- 11. usbio.net [usbio.net]

- 12. anaxlab.com [anaxlab.com]

- 13. (S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, 250 mg, CAS No. 247068-81-1 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

An In-depth Technical Guide to the Stereochemistry of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

This guide provides a comprehensive technical overview of the stereochemistry of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a crucial chiral intermediate in the synthesis of the proteasome inhibitor, Carfilzomib.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, stereochemical analysis, and conformational properties of this molecule, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of a Chiral Keystone

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, with the CAS number 247068-81-1, is a non-commercial, yet pivotal, building block in the pharmaceutical industry.[2][3] Its primary importance lies in its role as a key intermediate in the multi-step synthesis of Carfilzomib, a second-generation proteasome inhibitor approved for the treatment of multiple myeloma.[4] The precise stereochemistry at the C4 position of this carbamate is paramount, as it directly translates to the stereochemical integrity of the final active pharmaceutical ingredient (API). This guide will elucidate the critical aspects of its stereochemistry, from its controlled synthesis to its rigorous analytical verification.

Table 1: Physicochemical Properties of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate [2]

| Property | Value |

| CAS Number | 247068-81-1 |

| Molecular Formula | C₁₄H₂₅NO₃ |

| Molecular Weight | 255.35 g/mol |

| IUPAC Name | tert-butyl N-[(4S)-2,6-dimethyl-3-oxohept-1-en-4-yl]carbamate |

| Appearance | Typically a white solid or crystalline substance[5] |

| Solubility | Generally soluble in organic solvents like methanol and dichloromethane[5] |

Enantioselective Synthesis: Forging the Chiral Center

The synthesis of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate necessitates a highly stereocontrolled approach to establish the (S)-configuration at the α-carbon to the ketone. The following protocol is a synthesis adapted from methodologies reported in the context of Carfilzomib's manufacturing process.[6][7]

Experimental Protocol: Synthesis of the Chiral Intermediate

This synthesis involves a Barbier-type Grignard reaction, a method chosen for its efficiency in forming carbon-carbon bonds. The causality behind this choice lies in its ability to generate the desired enone structure in a convergent manner.

Step 1: Preparation of the Grignard Reagent

-

To an inerted reaction vessel containing magnesium turnings and a catalytic amount of iodine, add a solution of 2-bromopropene in anhydrous tetrahydrofuran (THF).

-

Initiate the reaction by gentle heating. The exothermic nature of the Grignard formation requires careful temperature control.

-

Once the reaction is initiated, the remaining 2-bromopropene solution is added at a controlled rate to maintain a safe reaction temperature.

Step 2: Barbier-type Grignard Reaction

-

In a separate inerted vessel, a solution of the N-Boc protected amino acid derivative, N-Boc-(S)-leucine-N,O-dimethylhydroxylamine amide, in anhydrous THF is prepared.

-

This solution is then added to the pre-formed Grignard reagent at a low temperature (e.g., -20°C to 0°C) to prevent side reactions. The choice of the Weinreb amide is critical as it prevents over-addition of the Grignard reagent and facilitates the formation of the ketone.

-

The reaction mixture is stirred at low temperature until completion, which is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

Step 3: Aqueous Work-up and Isolation

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification is typically achieved through column chromatography on silica gel to afford the pure (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate.

Stereochemical Integrity: Analytical Verification

Ensuring the enantiomeric purity of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is a critical quality control step. This is primarily achieved through chiral High-Performance Liquid Chromatography (HPLC) and confirmed by spectroscopic methods.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of a chiral compound. The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For Boc-protected amino ketones, polysaccharide-based CSPs are often employed.

Table 2: Representative Chiral HPLC Method Parameters [8]

| Parameter | Condition |

| Column | CHIRALPAK® IA or similar amylose-based CSP |

| Mobile Phase | A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Expected Outcome | Baseline separation of the (S) and (R) enantiomers, allowing for accurate quantification of the enantiomeric excess. |

The choice of a normal-phase mobile system is deliberate; it often provides better selectivity for this class of compounds on polysaccharide-based CSPs compared to reversed-phase conditions. The isopropanol acts as a polar modifier, influencing the retention and resolution of the enantiomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can also provide information about the diastereomeric purity if a chiral derivatizing agent is used. For the enantiomerically pure compound, ¹H and ¹³C NMR spectra confirm the chemical structure.

Table 3: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.0-6.2 | m | 2H | Vinyl protons (=CH₂) |

| ~5.2 | d | 1H | NH |

| ~4.5 | m | 1H | CH-N |

| ~2.0 | m | 1H | CH(CH₃)₂ |

| ~1.8 | s | 3H | C=C-CH₃ |

| ~1.4 | s | 9H | C(CH₃)₃ (Boc) |

| ~1.6-1.8 | m | 2H | CH₂ |

| ~0.9 | d | 6H | CH(CH₃)₂ |

Note: This is a predicted spectrum based on the structure and data from similar compounds. Actual chemical shifts and coupling constants may vary. The presence of rotamers due to the carbamate bond can sometimes lead to peak broadening or the appearance of multiple sets of signals for adjacent protons.[9]

Conformational Analysis: Understanding the 3D Landscape

The reactivity and biological interactions of a molecule are heavily influenced by its three-dimensional conformation. For (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, an acyclic molecule, there are multiple possible conformations due to rotation around single bonds.

The conformational preferences are primarily dictated by the need to minimize steric hindrance and optimize electronic interactions. The bulky tert-butyl group of the Boc protecting group will orient itself to be distal to other large substituents. The relative orientation of the carbonyl group and the adjacent chiral center is of particular interest. Computational modeling and spectroscopic techniques like Nuclear Overhauser Effect (NOE) NMR can provide insights into the predominant solution-state conformation.

Understanding the preferred conformation is crucial as it dictates which face of the enone is more accessible for subsequent reactions, such as the epoxidation step in the synthesis of Carfilzomib's epoxyketone warhead.

Application in Drug Development: A Stepping Stone to Carfilzomib

As previously mentioned, the primary application of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is as a key intermediate in the synthesis of Carfilzomib. The (S)-stereocenter of this intermediate is one of the four chiral centers in the final drug molecule. The subsequent synthetic steps typically involve the stereoselective epoxidation of the enone functionality, followed by deprotection of the Boc group and coupling with the peptide backbone of Carfilzomib.

The purity, particularly the enantiomeric purity, of this intermediate is of utmost importance. Any contamination with the (R)-enantiomer would lead to the formation of a diastereomeric impurity in the final drug product, which can be difficult to remove and may have different pharmacological or toxicological properties.

Conclusion

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate represents a quintessential example of a chiral building block where precise stereochemical control is not just a synthetic challenge but a regulatory and therapeutic necessity. This guide has outlined the key aspects of its stereochemistry, from its enantioselective synthesis to its rigorous analytical verification. For scientists and researchers in the field of drug development, a thorough understanding of such intermediates is fundamental to the successful and safe production of complex chiral APIs like Carfilzomib.

References

-

PubChem. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. [Link]

-

ACS Publications. Continuous Process Improvement in the Manufacture of Carfilzomib, Part 2: An Improved Process for Synthesis of the Epoxyketone Warhead. [Link]

- Google Patents. The detection method of chiral isomer in Carfilzomib.

-

ACS Publications. Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. [Link]

-

Pharmaffiliates. (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-en-4-ylcarbamate. [Link]

-

ResearchGate. An Efficient Preparation of Novel Epoxyketone Intermediates for the Synthesis of Carfilzomib and Its Derivatives. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

PubMed Central. Synthesis of Boc-protected bicycloproline. [Link]

-

PubChem. High performance liquid chromatography method for separating carfilzomib and isomers thereof - Patent CN-109406685-B. [Link]

-

ResearchGate. Green RP-HPLC method for the estimation of carfilzomib in bulk, protein nanocarriers and human plasma: Application of chemometrics and Monte-Carlo simulations. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

ACS Publications. Continuous Process Improvement in the Manufacture of Carfilzomib, Part 1: Process Understanding and Improvements in the Commercial Route to Prepare the Epoxyketone Warhead. [Link]

-

ResearchGate. DoE Approach: A validated Stability Indicating RP-HPLC Method Development for the Separation of Diasteromeric Analogs and Process Impurities of Carfilzomib. [Link]

- Google Patents.

-

RSC Publishing. Recent advances in the synthesis of α-amino ketones. [Link]

-

ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

Pharmaffiliates. tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate. [Link]

- Google Patents. Ready-to-use carfilzomib compositions.

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

-

PubChem. tert-Butyl (1-(oxiran-2-yl)-2-phenylethyl)carbamate. [Link]

-

PubMed. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. [Link]

Sources

- 1. From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | C14H25NO3 | CID 57661775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 247068-81-1: (S)-tert-butyl 2,6-dimethyl-3-oxohept-1-e… [cymitquimica.com]

- 4. US20190351007A1 - Ready-to-use carfilzomib compositions - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN107402259A - The detection method of chiral isomer in Carfilzomib - Google Patents [patents.google.com]

- 9. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Stability of Tert-butyl Groups in Drug Design

Abstract

The tert-butyl group is a frequently employed substituent in medicinal chemistry, valued for its ability to impart steric bulk, enhance receptor binding, and act as a conformational anchor. While often introduced to improve a molecule's intrinsic potency and selectivity, its impact on metabolic stability can be complex and unpredictable. This technical guide provides a comprehensive analysis of the metabolic fate of tert-butyl groups in drug candidates. We will delve into the underlying physicochemical principles governing their stability, explore the primary enzymatic pathways responsible for their biotransformation, and present detailed methodologies for their experimental evaluation. Through illustrative case studies and a discussion of strategic modifications, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to strategically deploy the tert-butyl group, balancing its beneficial properties against potential metabolic liabilities.

Introduction: The Tert-Butyl Group - A Double-Edged Sword in Medicinal Chemistry

The incorporation of a tert-butyl moiety into a drug candidate is a common tactic used by medicinal chemists to address a variety of design challenges. Its significant steric hindrance can serve as a "metabolic shield," protecting adjacent, more susceptible functional groups from enzymatic degradation.[1][2] Furthermore, its defined size and lipophilicity can optimize interactions within a receptor's binding pocket, leading to substantial gains in potency and selectivity.[1][2]

However, the perceived stability of the tert-butyl group is not absolute. While generally more robust than less hindered alkyl groups, it is susceptible to oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes.[1][3][4] This biotransformation can lead to the formation of metabolites with altered pharmacological profiles, potentially resulting in high clearance, reduced oral bioavailability, and in some cases, the generation of active or even toxic species.[1][3] Consequently, a thorough understanding and early evaluation of the metabolic stability of tert-butyl-containing compounds are critical for successful drug development.[3][4]

Physicochemical Properties and Their Influence on Metabolic Stability

The metabolic fate of a tert-butyl group is intrinsically linked to its unique structural and electronic properties:

-

Steric Hindrance: The defining feature of the tert-butyl group is its substantial steric bulk. Comprising a quaternary carbon atom bonded to three methyl groups, it presents a significant obstacle to the approach of metabolizing enzymes. This steric shielding is a primary reason for its relative stability compared to linear alkyl chains.[2][5]

-

High Bond Dissociation Energy: The C-H bonds within the tert-butyl group possess a high bond dissociation energy (approximately 100 kcal/mol), making them thermodynamically challenging to break.[6] This inherent strength contributes to its resistance to metabolic oxidation.[6]

-

Lipophilicity: The tert-butyl group is highly lipophilic, which can increase the overall lipophilicity of a drug molecule. While this can enhance membrane permeability and cell uptake, it may also lead to increased binding to hydrophobic active sites of metabolizing enzymes like CYPs, potentially counteracting the stabilizing effect of steric hindrance.[5]

-

Absence of α-Hydrogens: The quaternary carbon of the tert-butyl group lacks a hydrogen atom, precluding metabolism via pathways that initiate with α-carbon oxidation.

Metabolic Pathways of Tert-Butyl Groups

Despite its inherent stability, the tert-butyl group is a known substrate for several drug-metabolizing enzymes, most notably the cytochrome P450 superfamily.[1][3][4]

Cytochrome P450-Mediated Oxidation

The primary route of metabolism for tert-butyl groups is oxidation of one of the terminal methyl groups.[4] This process is typically initiated by a hydrogen atom abstraction by the highly reactive ferryl-oxo species at the CYP active site, followed by a hydroxyl radical rebound, to form a primary alcohol metabolite.[4][7] This initial hydroxylation product can then undergo further oxidation, often mediated by alcohol and aldehyde dehydrogenases, to yield an aldehyde and subsequently a carboxylic acid.[1]

Several CYP isoforms have been implicated in the metabolism of tert-butyl groups, with the specific isoform depending on the overall structure of the drug molecule. Commonly involved enzymes include CYP3A4, CYP2C8, CYP2C9, and CYP2C19.[1][4] For instance, the metabolism of the antiandrogen finasteride's tert-butyl group is primarily mediated by CYP3A4, while the endothelin receptor antagonist bosentan's tert-butyl moiety is hydroxylated by CYP2C9.[1]

Caption: CYP450-mediated oxidation of a tert-butyl group.

Other Metabolic Pathways

While less common, other metabolic transformations can occur. For instance, after initial hydroxylation, the resulting alcohol can be a substrate for Phase II conjugation reactions, such as glucuronidation by UDP-glucuronosyltransferases (UGTs).[1]

Experimental Assessment of Metabolic Stability

To proactively assess the metabolic liability of a tert-butyl group, a variety of in vitro assays are employed during the drug discovery process.[3][4] The liver microsomal stability assay is a cornerstone of this evaluation, providing a robust and high-throughput method to determine a compound's intrinsic clearance.[8][9]

The Liver Microsome Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[8]

Caption: Experimental workflow for the liver microsome stability assay.

Detailed Step-by-Step Methodology

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a tert-butyl-containing compound in human liver microsomes.

Materials:

-

Test Compound (10 mM stock in DMSO)

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Magnesium Chloride (MgCl₂)

-

Positive Control Compound (e.g., Verapamil, known to be metabolized)

-

Negative Control (without NADPH regenerating system)

-

Acetonitrile (ice-cold, with internal standard for LC-MS/MS analysis)

-

96-well incubation plate and sealing mat

-

Incubator/shaker set to 37°C

Procedure:

-

Preparation of Master Mix: In a conical tube, prepare the master mix containing phosphate buffer, MgCl₂, and liver microsomes. The final protein concentration should typically be between 0.25 and 1.0 mg/mL.

-

Compound Addition: Add the test compound and positive control to the appropriate wells of the 96-well plate to achieve a final concentration (typically 1 µM).

-

Pre-incubation: Add the master mix to the wells containing the compounds. Seal the plate and pre-incubate for 5-10 minutes at 37°C with shaking. This step allows the compound to equilibrate with the microsomes.

-

Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells, except for the negative control wells (add buffer instead). The time of addition is considered t=0.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the incubation mixture from the appropriate wells to a new 96-well plate containing ice-cold acetonitrile with an internal standard. The cold acetonitrile immediately stops the enzymatic reaction.

-

Sample Processing: Once all time points are collected, seal the quench plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The concentration of the remaining parent compound is determined by comparing its peak area to that of the internal standard.

Data Interpretation and Quantitative Analysis

The data obtained from the LC-MS/MS analysis is used to calculate key metabolic stability parameters.

-

Calculate Percent Remaining: For each time point, the percentage of the parent compound remaining is calculated relative to the 0-minute time point.

-

Determine the Elimination Rate Constant (k): The natural logarithm (ln) of the percent remaining is plotted against time. The slope of the resulting line, determined by linear regression, is the elimination rate constant (-k).

-

Calculate Half-Life (t½): The in vitro half-life is calculated using the formula: t½ = 0.693 / k

-

Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration])

Data Summary Table:

| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |

| Test Compound A | 45 | 34.2 | Moderately Stable |

| Verapamil (Control) | 12 | 128.3 | Low Stability |

| Negative Control | >120 | <11.5 | High Stability |

Case Studies: The Tert-Butyl Group in Marketed Drugs

The metabolic fate of tert-butyl groups is well-documented in numerous marketed drugs, providing valuable real-world context.

-

Nelfinavir: In this antiretroviral drug, the tert-butylcarboxamide moiety is crucial for binding to HIV-1 protease. However, this group is hydroxylated by CYP2C19 to form the main human metabolite, M8, which interestingly retains potent antiviral activity.[1]

-

Ivacaftor: This cystic fibrosis medication contains two tert-butyl groups. One of these is metabolized by CYP3A4 to a hydroxylated active metabolite (M1), which is further oxidized to an inactive carboxylic acid metabolite (M6).[1] Both are major metabolites in humans.[1]

-

Ombitasvir: Used to treat hepatitis C, this drug's tert-butyl group enhances potency.[1] It is, however, a site of metabolism by CYP2C8, leading to a cascade of oxidative metabolites.[1]

-

Terfenadine: A classic example of metabolism leading to a safer drug. The tert-butyl group of terfenadine is rapidly oxidized by CYP3A4 to a carboxylic acid, forming fexofenadine. Fexofenadine is the active antihistamine and lacks the cardiac toxicity associated with the parent drug.[1]

Medicinal Chemistry Strategies to Mitigate Metabolic Liabilities

When a tert-butyl group is identified as a metabolic "soft spot," several strategies can be employed to improve stability.

-

Deuteration: Replacing the C-H bonds of the tert-butyl group with C-D (deuterium) bonds can slow the rate of CYP-mediated metabolism due to the kinetic isotope effect. This strategy was successfully used to develop Deutivacaftor (VX-561) from Ivacaftor, resulting in a reduced rate of clearance and a longer half-life.[1]

-

Bioisosteric Replacement: If the tert-butyl group is a significant metabolic liability, it can be replaced with a bioisostere that mimics its steric and electronic properties but is more metabolically robust. One such replacement is the trifluoromethylcyclopropyl group.[3] This group lacks the fully sp³ C-H bonds that are susceptible to hydrogen abstraction by CYPs, leading to a significant increase in metabolic stability.[3]

Conclusion

The tert-butyl group remains an invaluable tool in drug design, offering significant advantages in potency, selectivity, and conformational control. However, its reputation as a metabolically inert shield is an oversimplification. As demonstrated, this moiety is frequently a target for oxidative metabolism by cytochrome P450 enzymes, which can significantly impact a drug candidate's pharmacokinetic profile. A proactive approach, incorporating early in vitro metabolic stability assays, is essential to identify potential liabilities. By understanding the mechanisms of tert-butyl group metabolism and employing strategic medicinal chemistry approaches such as deuteration or bioisosteric replacement, drug development professionals can effectively harness the benefits of this versatile functional group while mitigating the risks of metabolic instability.

References

-

Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(5), 459-462. [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters. [Link]

-

Ritchie, T. J., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. ChemMedChem, 10(3). [Link]

-

Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Angewandte Chemie International Edition. [Link]

-

Liu, Y., et al. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Molecules, 25(24), 5969. [Link]

-

Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

-

MDPI. (2026). Antioxidants, Volume 15, Issue 1 (January 2026). MDPI. [Link]

-

Ritchie, T. J., et al. (2015). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. ChemMedChem, 10(3), 444-51. [Link]

-

Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ResearchGate. [Link]

-

Hong, J. Y., et al. (1997). Role of cytochromes P450 in the metabolism of methyl tert-butyl ether in human livers. Archives of Toxicology, 71(4), 266-9. [Link]

-

Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7063-8. [Link]

-

Obach, R. S. (2018). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

G. Kolisis, S., et al. (2005). Enzymatic removal of carboxyl protecting groups. 1. Cleavage of the tert-butyl moiety. The Journal of Organic Chemistry, 70(18), 7063-8. [Link]

-

Ma, L., & Zhu, M. (2009). Analytical strategies for identifying drug metabolites. Current Drug Metabolism, 10(7), 776-86. [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. [Link]

-

Schuberth, J., & Schuberth, J. (1998). Determination of Methyl tert-Butyl Ether and tert-Butyl Alcohol in Human Urine by High-Temperature Purge-and-Trap Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 22(5), 413-7. [Link]

-

He, K., et al. (2024). CYP3A-Mediated Carbon–Carbon Bond Cleavages in Drug Metabolism. Molecules, 29(18), 4153. [Link]

-

de Visser, S. P. (2017). Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Comprehensive Inorganic Chemistry II, 3, 175-197. [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. AxisPharm. [Link]

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Metabolically Stable tert-Butyl Replacement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. books.rsc.org [books.rsc.org]

- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Application Note: Strategic Synthesis of Enones via Grignard Reaction with 2-Bromopropene

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of the Grignard reaction with 2-bromopropene for the formation of enones. It delves into the mechanistic nuances, offers field-proven experimental protocols, and highlights critical parameters for achieving high-yield, selective synthesis. The inherent reactivity of the 2-propenylmagnesium bromide intermediate is explored, with a focus on directing its addition to carbonyl compounds to favor the desired enone products.

Introduction: The Versatility of the Grignard Reaction in Enone Synthesis

The Grignard reaction, a cornerstone of organic synthesis, facilitates the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1] While traditionally employed for the synthesis of alcohols, its application can be strategically extended to the formation of α,β-unsaturated ketones, or enones. This is particularly relevant when utilizing vinylic Grignard reagents, such as the one derived from 2-bromopropene (CH₃C(Br)=CH₂). The resulting 2-propenylmagnesium bromide is a potent nucleophile capable of reacting with various electrophiles.

The synthesis of enones via this route typically involves a two-step process: the initial Grignard addition to an aldehyde to form a secondary allylic alcohol, followed by a selective oxidation. This methodology provides a reliable pathway to complex enone structures, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanistic Considerations: 1,2- vs. 1,4-Addition

A critical aspect of employing Grignard reagents with α,β-unsaturated carbonyl compounds is the regioselectivity of the addition. The reaction can proceed via two main pathways:

-

1,2-Addition (Direct Addition): The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. This is generally the favored pathway for Grignard reagents due to the hard nature of the nucleophile.[2][3]

-

1,4-Addition (Conjugate Addition): The nucleophile adds to the β-carbon of the α,β-unsaturated system.

In the context of synthesizing enones using 2-propenylmagnesium bromide, the initial target is an aldehyde, which does not possess an extended conjugated system. Therefore, the reaction proceeds exclusively via 1,2-addition to the carbonyl group.[4][5] The subsequent oxidation step then generates the enone functionality.

However, it is crucial to understand the factors that can influence the reaction pathway, especially if the target is to perform a conjugate addition with a similar Grignard reagent to an existing enone. The use of copper(I) salts as catalysts can dramatically shift the selectivity towards 1,4-addition.[2][6][7] This is attributed to the in situ formation of an organocuprate species, which is a softer nucleophile and preferentially attacks the β-carbon.[8]

Experimental Protocols

Preparation of 2-Propenylmagnesium Bromide

This protocol outlines the in-situ preparation of the Grignard reagent from 2-bromopropene.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Magnesium turnings | Mg | 24.31 | 1.2 eq | Activated |

| 2-Bromopropene | C₃H₅Br | 120.98 | 1.0 eq | Anhydrous |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Distilled from Na/benzophenone |

| Iodine | I₂ | 253.81 | 1-2 crystals | Initiator |

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

-

Magnesium Activation: Place the magnesium turnings in the flask. Add a crystal of iodine. Gently heat the flask with a heat gun under a flow of nitrogen until the iodine sublimes, depositing a purple film on the magnesium. This process helps to activate the magnesium surface.

-

Initiation: Add a small portion of a solution of 2-bromopropene in anhydrous THF to the activated magnesium. The reaction is typically initiated by gentle warming or the addition of a few drops of 1,2-dibromoethane if necessary. A color change and gentle reflux indicate the start of the reaction.

-

Grignard Formation: Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Grignard Addition to an Aldehyde

This protocol details the reaction of the prepared 2-propenylmagnesium bromide with a generic aldehyde (R-CHO) to form the corresponding secondary allylic alcohol.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 2-Propenylmagnesium Bromide solution | C₃H₅BrMg | 145.29 | 1.1 eq | Prepared in situ |

| Aldehyde (e.g., Benzaldehyde) | C₇H₆O | 106.12 | 1.0 eq | Anhydrous |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | Reaction Solvent |

| Saturated aq. Ammonium Chloride | NH₄Cl | 53.49 | - | Quenching agent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | Extraction solvent |

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Aldehyde Addition: Add a solution of the aldehyde in anhydrous THF dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude allylic alcohol can be purified by flash column chromatography on silica gel.

Oxidation of the Allylic Alcohol to an Enone

This protocol describes the oxidation of the secondary allylic alcohol to the desired enone using manganese dioxide (MnO₂), which is a mild and selective oxidizing agent for allylic alcohols.

Materials:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Secondary Allylic Alcohol | - | - | 1.0 eq | From step 3.2 |

| Activated Manganese Dioxide | MnO₂ | 86.94 | 5-10 eq (by weight) | Commercially available or freshly prepared |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | Reaction Solvent |

Procedure:

-

Reaction Setup: Dissolve the allylic alcohol in dichloromethane.

-

Oxidation: Add activated manganese dioxide to the solution. The amount of MnO₂ can vary significantly depending on its activity; a large excess is often required.

-

Reaction Monitoring: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed. This may take several hours to overnight.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with dichloromethane.

-

Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude enone can be purified by flash column chromatography.

Visualization of the Synthetic Pathway

The overall workflow for the synthesis of an enone from 2-bromopropene can be visualized as follows:

Caption: Workflow for Enone Synthesis.

The reaction mechanism for the initial Grignard addition to an aldehyde proceeds through a nucleophilic attack on the carbonyl carbon.

Caption: Mechanism of Grignard Addition.

Troubleshooting and Key Considerations

-

Moisture Sensitivity: Grignard reagents are extremely sensitive to moisture and protic solvents. All glassware must be rigorously dried, and anhydrous solvents are essential.[9]

-

Initiation of Grignard Formation: Difficulty in initiating the Grignard reaction is a common issue. Activating the magnesium with iodine or a small amount of 1,2-dibromoethane is often effective.

-

Side Reactions: A potential side reaction during Grignard formation is Wurtz coupling, where two alkyl halides couple. This can be minimized by slow addition of the halide and maintaining a dilute solution.

-

Oxidation Step: The activity of MnO₂ can be variable. If the oxidation is sluggish, using freshly prepared or a more active grade of MnO₂ is recommended. Over-oxidation is generally not a concern with this reagent for allylic alcohols.

Conclusion

The Grignard reaction of 2-bromopropene with aldehydes, followed by oxidation, provides a robust and versatile method for the synthesis of enones. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this methodology to access a wide range of valuable α,β-unsaturated ketone building blocks for applications in drug discovery and development.

References

-

Organic Chemistry Portal. Grignard Reaction. Available at: [Link]

-

eCampusOntario Pressbooks. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). Available at: [Link]

-

Nagafuji, A., et al. (2004). Copper-catalyzed 1,4-Addition Reaction of Grignard Reagent to Enones Using Microflow System. Chemistry Letters, 33(8), 998-999. Available at: [Link]

-

Chemistry Stack Exchange. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? Available at: [Link]

-

Chemistry LibreTexts. 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. Available at: [Link]

-

NCERT. Alcohols, Phenols and Ethers. Available at: [Link]

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available at: [Link]

-

Feringa, B. L., et al. (2004). Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. Proceedings of the National Academy of Sciences, 101(16), 5834-5838. Available at: [Link]

-

YouTube. Grignard Reagent and α,β-Unsaturated carbonyl compound. Available at: [Link]

-

LibreTexts. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II. Available at: [Link]

-

House, H. O., & Umen, M. J. (1973). The enolization of ketones with Grignard reagents. The Journal of Organic Chemistry, 38(21), 3893-3901. Available at: [Link]

-

Feringa, B. L., et al. (2004). Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Trisubstituted Enones. Construction of All-Carbon Quaternary Chiral Centers. Journal of the American Chemical Society, 126(40), 12784-12785. Available at: [Link]

-

Vedejs, E., & Wilde, R. G. (1988). One-Pot Synthesis of Homoallylic Ketones from the Addition of Vinyl Grignard Reagent to Carboxylic Esters. Organic Letters, 10(11), 2353-2356. Available at: [Link]

-

Bartoli, G., et al. (2002). Regioselectivity in the addition of vinylmagnesium bromide to heteroarylic ketones: C- versus O-alkylation. The Journal of Organic Chemistry, 67(25), 9133-9140. Available at: [Link]

-

JoVE. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition). Available at: [Link]

-

The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. YouTube. Available at: [Link]

-

Alexakis, A., & Bäckvall, J. E. (2008). Catalytic asymmetric conjugate addition and allylic alkylation with Grignard reagents. Chemical Reviews, 108(8), 2824-2852. Available at: [Link]

-

Organic Chemistry Portal. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds. Available at: [Link]

-

Nagafuji, A., et al. (2004). Copper-catalyzed 1,4-Addition Reaction of Grignard Reagent to Enones Using Microflow System. Chemistry Letters, 33(8), 998-999. Available at: [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. Available at: [Link]

-

Master Organic Chemistry. 1,4-addition of enolates to enones (“The Michael Reaction”). Available at: [Link]

-

De Kimpe, N., et al. (1992). Synthesis of Vinyl and β-Phthalimido Ketones. Synthetic Communications, 22(12), 1737-1745. Available at: [Link]

-

TradeIndia. Propenylmagnesium Bromide Solution - Best Price for Grignard Reagent. Available at: [Link]

-

YouTube. Direct vs Conjugate Addition 1. Available at: [Link]

-

Fisher Scientific. 2-Methyl-1-propenylmagnesium bromide, 0.5M solution in THF, AcroSeal. Available at: [Link]

Sources

- 1. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 2. youtube.com [youtube.com]

- 3. Video: Conjugate Addition (1,4-Addition) vs Direct Addition (1,2-Addition) [jove.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

- 8. 6.5 Reactions of α,β-unsaturated Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 9. Propenylmagnesium Bromide Solution - Best Price for Grignard Reagent [symaxlaboratories.net]

Application Note: A Comprehensive Guide to the NMR Characterization of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed, methodology-driven guide for the complete NMR characterization of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a chiral α,β-unsaturated ketone bearing a tert-butoxycarbonyl (Boc) protecting group. This compound serves as an excellent model for demonstrating the integrated use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments. We present detailed protocols, from sample preparation to spectral acquisition and interpretation, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers, chemists, and quality control scientists in the pharmaceutical and chemical industries who require robust methods for structural verification and stereochemical assignment.

Introduction: The Structural Challenge

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (CAS No. 247068-81-1) is a chiral synthetic intermediate that incorporates several key structural motifs: a sterically hindered Boc-carbamate, an α,β-unsaturated ketone (enone), an isobutyl side chain, and a critical stereocenter at the C4 position.[1][2][3] The precise characterization of such molecules is paramount, as minor structural or stereochemical deviations can significantly impact their reactivity and biological properties. For instance, this molecule is listed as "Carfilzomib Impurity 34," highlighting its relevance in pharmaceutical development and quality control.[2]

NMR spectroscopy provides the necessary resolution and information depth to address this challenge. While ¹H and ¹³C NMR offer initial insights into the functional groups present, a full suite of 2D NMR experiments is essential to definitively establish atomic connectivity and the three-dimensional arrangement of atoms, particularly around the chiral center. This note details the logical workflow required for its complete and confident characterization.

Experimental Design and Rationale

A multi-faceted NMR approach is required to resolve the complexities of the target molecule. Our strategy is designed to be self-validating, where data from multiple experiments converge to build an unambiguous structural assignment.

Core Experimental Workflow

The workflow begins with simple 1D experiments to identify all proton and carbon environments and progresses to more complex 2D experiments to establish connectivity and stereochemistry.

Caption: Logical workflow for NMR-based structure elucidation.

Protocol: Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. Deuterated chloroform (CDCl₃) is selected as the solvent due to the compound's expected moderate polarity and the solvent's well-separated residual signal (~7.26 ppm), which is unlikely to interfere with analyte signals.[4][5]

-

Weighing: Accurately weigh 10-15 mg of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube multiple times until the sample is completely dissolved, ensuring a clear, homogeneous solution.

-

Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature (e.g., 298 K) for 5-10 minutes before commencing data acquisition.

Protocol: NMR Data Acquisition

All spectra should be acquired on a spectrometer with a minimum field strength of 400 MHz to ensure adequate signal dispersion.

-

¹H NMR: Acquire with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay (d1) of 2 seconds.

-

¹³C{¹H} NMR: Acquire with 1024-2048 scans, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds.

-

DEPT-135: Use standard spectrometer parameters to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

-

2D Experiments (COSY, HSQC, HMBC, NOESY): Utilize gradient-selected (gs) pulse programs. Optimize the number of increments in the indirect dimension and the number of scans to achieve a good signal-to-noise ratio within a reasonable timeframe. For HMBC, a long-range coupling delay optimized for 8 Hz is standard. For NOESY, a mixing time of 500-800 ms is typically effective for small molecules.[6]

Spectral Interpretation and Structural Assignment

For clarity, the following atom numbering scheme is used for all spectral assignments:

¹H NMR Analysis: The Proton Fingerprint

The ¹H NMR spectrum provides the initial overview of the proton environments. The key is to analyze the chemical shift, integration, and splitting pattern for each signal.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale |

|---|---|---|---|---|---|

| H1a, H1b | 5.8 - 6.0 | d, d | 1H, 1H | Jgem ≈ 1-2 | Geminal vinyl protons, deshielded by the adjacent carbonyl group.[7] |

| H10 (CH₃) | 1.8 - 2.0 | s | 3H | - | Vinylic methyl group. |

| H4 | 4.5 - 4.8 | m | 1H | - | Methine proton alpha to a carbonyl and nitrogen, highly deshielded. |

| NH | 5.0 - 5.5 | d | 1H | J ≈ 8-9 | Carbamate proton, typically broad but shows coupling to H4.[8] |

| H5a, H5b | 1.5 - 1.8 | m | 2H | - | Methylene protons adjacent to a chiral center, likely diastereotopic. |

| H6 | 1.9 - 2.2 | m | 1H | - | Methine proton of the isobutyl group. |

| H7, H8 (CH₃) | 0.9 - 1.1 | d, d | 6H | J ≈ 6-7 | Diastereotopic methyl groups of the isobutyl moiety. |

| H14 (t-Bu) | 1.4 - 1.5 | s | 9H | - | Nine equivalent protons of the tert-butyl group, characteristically sharp singlet.[9][10] |

¹³C NMR Analysis: The Carbon Skeleton

The ¹³C NMR and DEPT-135 spectra reveal the number of unique carbon environments and their type (C, CH, CH₂, CH₃). The enone and carbamate functional groups produce highly characteristic downfield signals.

Table 2: Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃)

| Carbon(s) | Predicted δ (ppm) | DEPT-135 | Rationale |

|---|---|---|---|

| C3 (C=O) | 198 - 205 | absent | Ketone carbonyl carbon, highly deshielded.[11][12] |

| C13 (NC=O) | 155 - 157 | absent | Carbamate carbonyl carbon. |

| C2 (C=CH₂) | 140 - 145 | absent | Quaternary sp² carbon of the enone system. |

| C1 (=CH₂) | 125 - 130 | CH₂ (neg) | Terminal sp² carbon of the enone. |

| C12 (O-C(CH₃)₃) | 79 - 81 | absent | Quaternary carbon of the Boc group. |

| C4 (CH-N) | 55 - 60 | CH (pos) | Chiral methine carbon, attached to nitrogen and alpha to a carbonyl. |

| C5 (CH₂) | 40 - 45 | CH₂ (neg) | Methylene carbon of the isobutyl side chain. |

| C6 (CH) | 24 - 28 | CH (pos) | Methine carbon of the isobutyl group. |

| C14 ((CH₃)₃) | 28 - 29 | CH₃ (pos) | Methyl carbons of the Boc group. |

| C7, C8 ((CH₃)₂) | 21 - 24 | CH₃ (pos) | Diastereotopic methyl carbons of the isobutyl group. |

| C10 (CH₃) | 18 - 22 | CH₃ (pos) | Vinylic methyl carbon. |

2D NMR Correlation: Assembling the Structure

2D NMR experiments are indispensable for connecting the individual spin systems identified in 1D spectra into the final molecular structure.[13][14][15][16]

COSY: Mapping Proton-Proton Connectivity

The COSY spectrum reveals ³J(H,H) couplings, allowing for the tracing of proton networks. For this molecule, two primary spin systems will be evident:

-

Isobutyl System: A clear correlation path from the diastereotopic methyl protons (H7/H8) to the methine proton (H6), and further to the diastereotopic methylene protons (H5a/H5b).

-

Chiral Center Connectivity: A crucial correlation between the H5 protons and the methine proton at the chiral center (H4). H4 will also show a correlation to the NH proton.

Caption: Key expected COSY correlations.

HSQC: Linking Protons to Carbons

The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, allowing every proton signal (from Table 1) to be unambiguously assigned to its corresponding carbon signal (from Table 2). This is a critical step for validating assignments before moving to long-range correlations.

HMBC: Building the Molecular Framework

The HMBC spectrum is arguably the most powerful tool for confirming the overall structure, as it reveals correlations over two and three bonds (²J and ³J).[17][18] This allows for the connection of isolated spin systems and the placement of quaternary carbons.

Key Expected HMBC Correlations:

-

Connecting the Enone: The vinyl protons (H1a/H1b) will show correlations to the ketone carbonyl (C3) and the quaternary vinyl carbon (C2). The vinylic methyl protons (H10) will correlate to C2, C3, and C1.

-

Placing the Chiral Center: The methine proton H4 will show critical correlations to the ketone carbonyl (C3), the quaternary vinyl carbon (C2), and the carbons of the isobutyl side chain (C5, C6).

-

Confirming the Carbamate: The NH proton will correlate to the carbamate carbonyl (C13) and the chiral center carbon (C4). The t-butyl protons (H14) will show a strong correlation to the quaternary carbon C12 and the carbamate carbonyl C13.

Caption: Essential HMBC correlations for structural assembly.

NOESY: Confirming Stereochemistry

The NOESY experiment detects through-space correlations between protons that are in close proximity (< 5 Å), which is vital for confirming stereochemistry and preferred conformations.[19][20] For (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, the key spatial relationship to verify is the orientation of the substituents around the C4 chiral center. A NOESY correlation between H4 and protons on the isobutyl side chain (H5 and/or H6) would be expected and would help to define the local conformation.

Conclusion

The comprehensive NMR characterization of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is achieved through a logical and systematic application of 1D and 2D NMR techniques. ¹H and ¹³C NMR provide the foundational data on the chemical environments of all nuclei. COSY experiments establish the proton-proton connectivity within the spin systems, while HSQC links each proton to its directly attached carbon. The HMBC experiment is the cornerstone of the analysis, unequivocally connecting the distinct structural fragments and positioning the quaternary carbons to build the complete molecular framework. Finally, NOESY provides critical through-space information to confirm the three-dimensional structure. This integrated approach ensures a self-validating and unambiguous assignment, representing a robust protocol for the structural and stereochemical verification of complex chiral molecules in academic and industrial research.

References

-

ResearchGate. ¹H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). [Link]

-

PubChem. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. [Link]

-

JEOL. Structural Analysis of Organic Compound Using 2D-NMR Spectrum. [Link]

-

Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

-

PubMed Central. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. [Link]

-

Chemistry LibreTexts. 5.4: NOESY Spectra. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

-

ResearchGate. The COSY and HMBC correlations are referenced according to the pairs of.... [Link]

-

Organometallics. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Nanalysis. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. [Link]

-

Journal of Chemical Education. Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. [Link]

-

MDPI. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. [Link]

-

ResearchGate. Chirality in NMR spectroscopy. [Link]

-

Chemistry LibreTexts. 19: HMBC. [Link]

-

Chemistry Stack Exchange. How to distinguish diastereomers of unsaturated ketones by NMR?. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

ACD/Labs. Stereochemistry Information from NOESY/ROESY data … Part 1. [Link]

-

Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

YouTube. NMR and Chiral Molecules. [Link]

-

YouTube. Stereochemistry | How to read NOESY spectrum?. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. [Link]

-

YouTube. Structure Elucidation of Organic Compounds. [Link]

-

Organic Letters. Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. [Link]

-

University of Illinois. Coupling constants for 1H and 13C NMR. [Link]

-

Anachem. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

University of the West Indies. Vinyl coupling constants in the 1 H NMR relevant to the constitution of dimer 63. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

MDPI. 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX: the Influence of Group X on the δ(17O) Value of the Carbonyl Oxygen and on the Shielding Effect of Group R. [Link]

-

Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]

-

The Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

ResearchGate. Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. [Link]

-

Carl ROTH. (S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate. [Link]

-

University of Toronto. Notes on NMR Solvents. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-tert-butyl(2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate | C14H25NO3 | CID 57661775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 247068-81-1|(S)-tert-Butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate|BLD Pharm [bldpharm.com]

- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 5. utsouthwestern.edu [utsouthwestern.edu]

- 6. JEOL USA blog | Basics of NOE/NOESY: Causes and Solutions When NO [jeolusa.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

- 10. acdlabs.com [acdlabs.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. compoundchem.com [compoundchem.com]

- 13. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

Topic: A Robust Chiral HPLC-UV Method for the Enantiomeric Separation of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate

An Application Note for Drug Development Professionals

Abstract

The stereochemical purity of pharmaceutical compounds is a critical parameter in drug development and manufacturing, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This application note presents a detailed, robust, and reproducible High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate, a key chiral intermediate.[3] The method utilizes polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, providing excellent resolution and peak shape. We provide a comprehensive protocol, from method development strategy to final optimized conditions, intended to guide researchers and quality control analysts in achieving reliable enantiomeric purity assessments.

Introduction and Scientific Rationale

(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate possesses a single stereocenter at the C4 position, making its enantiomeric purity a crucial quality attribute. The molecule contains several functional groups that inform the strategy for its chiral separation: a bulky tert-butyl carbamate (Boc) group, an α,β-unsaturated ketone (enone) system, and an isobutyl moiety.[4]

The direct separation of enantiomers on a chiral stationary phase (CSP) is the most efficient and widely adopted approach in pharmaceutical analysis.[5][6] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose coated or immobilized on silica gel, have demonstrated broad applicability and success.[7] The chiral recognition mechanism of these CSPs is based on the formation of transient diastereomeric complexes with the analyte enantiomers through a combination of intermolecular interactions, including:

-

Hydrogen Bonding: Primarily involving the carbamate N-H and C=O groups.

-

π-π Stacking: Interactions with the aromatic rings of the CSP and the enone system of the analyte.

-

Dipole-Dipole Interactions: Between the polar carbamate and ketone functionalities and the selectors on the CSP.

-

Steric Hindrance: The specific three-dimensional arrangement of the polysaccharide polymer creates chiral grooves, where steric fit and repulsion play a crucial role in discrimination.[8]

Given these principles, we selected two complementary, highly successful polysaccharide CSPs for initial screening: an amylose-based column and a cellulose-based column, both derivatized with tris(3,5-dimethylphenylcarbamate). While the chiral selector is identical, the different helical structures of the amylose and cellulose backbones can lead to distinct chiral recognition capabilities, making it essential to screen both.[9]

A potential analytical challenge with this analyte is the presence of a ketone, which can undergo keto-enol tautomerism.[10][11] This equilibrium is solvent and temperature-dependent and, if slow on the chromatographic timescale, can lead to peak distortion or splitting.[10] The developed method must ensure conditions that favor a single tautomeric form or rapid interconversion to yield sharp, symmetrical peaks. Normal phase chromatography with alcoholic modifiers often provides a stable environment that minimizes these effects.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis Diode Array Detector (DAD).

-

Data Acquisition: OpenLab CDS or equivalent chromatography data software.

-

Solvents: HPLC-grade n-hexane, 2-propanol (IPA), and ethanol.

-

Analyte: Racemic tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate.

Chiral Stationary Phases Screened